(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C24H25NO5S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide is a compound belonging to the class of ethenesulfonamides, which has garnered attention for its potential biological activities, particularly in cancer treatment and receptor antagonism. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and quantitative structure-activity relationships (QSAR) analyses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study involving a series of N-aryl-2-arylethenesulfonamides demonstrated their ability to inhibit tumor growth effectively. For instance, compound 6t from a related study showed a dramatic reduction in tumor size in vivo, indicating its potential as an anticancer agent .
The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule formation and interference with mitotic spindle formation. This leads to cell cycle arrest in the mitotic phase, ultimately resulting in apoptosis . The ability of these compounds to compete with colchicine binding to tubulin further emphasizes their role in microtubule dynamics, which is crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific structural components of ethenesulfonamide derivatives are critical for their biological activity. For example, the presence of methoxy groups and certain phenyl substitutions significantly enhance the selectivity and potency against specific receptors, such as endothelin receptors .
Key Findings from SAR Studies:
- Methoxy Substituents: Enhance lipophilicity and receptor binding.
- Phenyl Rings: The orientation and type of substituents on the phenyl rings affect the selectivity toward ETA/ETB receptor antagonism.
- Ethenesulfonamide Core: Essential for maintaining biological activity across various derivatives.
Quantitative Structure-Activity Relationship (QSAR)
The QSAR analysis performed on a variety of ethenesulfonamide derivatives has provided valuable insights into predicting biological activity based on molecular descriptors. For instance, a QSAR model developed for 40 compounds showed a high correlation coefficient (R2=0.81) with electronic and steric descriptors being significant predictors of anticancer activity .
Table 1: Summary of QSAR Model Parameters
Descriptor | Value |
---|---|
Correlation Coefficient (R) | 0.81 |
Adjusted R2 | 0.585 |
Mean Squared Error (MSE) | 0.418 |
Mean Absolute Error (MAE) | 0.528 |
Statistical Significance (p-value) | <0.0001 |
Case Studies
- Endothelin Receptor Antagonism : A study focused on ethenesulfonamide derivatives identified key substitution patterns necessary for selective antagonism towards endothelin receptors. The best QSAR models yielded correlation coefficients ranging from R2=0.729 to R2=0.864, demonstrating significant predictive power regarding receptor selectivity .
- Tumor Growth Suppression : Another study highlighted the compound's ability to suppress tumor growth by inhibiting IkappaB kinase β, leading to increased expression levels of apoptosis markers such as DR5 and caspase-3 while decreasing proliferative markers like PCNA .
Eigenschaften
IUPAC Name |
(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-18-4-9-21(10-5-18)25-31(26,27)15-14-19-8-13-23(24(16-19)29-3)30-17-20-6-11-22(28-2)12-7-20/h4-16,25H,17H2,1-3H3/b15-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLIYSMWQVQVNG-CCEZHUSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.